Cas no 1823346-34-4 (4-Bromo-5-methylpicolinohydrazide)
4-Bromo-5-methylpicolinohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-methylpicolinohydrazide
- FCH2496454
- AX8260448
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- Inchi: 1S/C7H8BrN3O/c1-4-3-10-6(2-5(4)8)7(12)11-9/h2-3H,9H2,1H3,(H,11,12)
- InChI Key: UQHIARQEVCSYTC-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(NN)=O)=NC=C1C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 176
- Topological Polar Surface Area: 68
4-Bromo-5-methylpicolinohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029208346-1g |
4-Bromo-5-methylpicolinohydrazide |
1823346-34-4 | 95% | 1g |
$657.20 | 2023-09-02 | |
| Chemenu | CM277345-1g |
4-Bromo-5-methylpicolinohydrazide |
1823346-34-4 | 95% | 1g |
$720 | 2021-08-18 | |
| Chemenu | CM277345-1g |
4-Bromo-5-methylpicolinohydrazide |
1823346-34-4 | 95% | 1g |
$720 | 2022-06-12 |
4-Bromo-5-methylpicolinohydrazide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-Bromo-5-methylpicolinohydrazide
Introduction to 4-Bromo-5-methylpicolinohydrazide (CAS No. 1823346-34-4)
4-Bromo-5-methylpicolinohydrazide, with the chemical formula C₇H₉BrN₃, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic hydrazide derivative has garnered attention due to its versatile applications in drug discovery and molecular biology. The presence of both bromine and methyl substituents on the picolinic acid backbone enhances its reactivity, making it a valuable intermediate in synthesizing complex molecules.
The compound's structure, featuring a pyridine ring substituted at the 4-position with a bromine atom and at the 5-position with a methyl group, along with a hydrazide moiety, contributes to its unique chemical properties. These structural features make it an attractive candidate for further functionalization, enabling the development of novel pharmacophores. The CAS number 1823346-34-4 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial applications.
In recent years, 4-Bromo-5-methylpicolinohydrazide has been explored in various research domains, particularly in the synthesis of bioactive molecules. Its hydrazide group is particularly useful in forming Schiff bases and other nitrogen-containing heterocycles, which are prevalent in many therapeutic agents. The bromine atom at the 4-position serves as a handle for further chemical modifications, such as cross-coupling reactions, allowing researchers to tailor the molecule's properties for specific applications.
One of the most promising areas of research involving 4-Bromo-5-methylpicolinohydrazide is its potential use in anticancer therapy. Studies have shown that hydrazide derivatives can exhibit inhibitory effects on various enzymes and pathways involved in tumor growth and progression. The brominated picolinohydrazide has been investigated for its ability to interact with biological targets, potentially leading to the development of new anticancer drugs. Preliminary experiments suggest that it may disrupt key signaling pathways in cancer cells, offering a novel approach to oncology treatment.
Additionally, 4-Bromo-5-methylpicolinohydrazide has found applications in the field of infectious disease research. Its structural motif is reminiscent of compounds that have demonstrated efficacy against bacterial and viral pathogens. Researchers are exploring its potential as an antiviral agent, particularly against RNA viruses, where it may interfere with viral replication by inhibiting essential enzymes. The compound's ability to form stable complexes with nucleic acids makes it a promising candidate for further investigation in this area.
The synthesis of 4-Bromo-5-methylpicolinohydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the bromination of 5-methylpicolinic acid, followed by conversion to the corresponding hydrazide derivative. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations. The availability of high-quality starting materials and well-established synthetic protocols has made 4-Bromo-5-methylpicolinohydrazide accessible to both academic laboratories and pharmaceutical companies.
In terms of biological activity, 4-Bromo-5-methylpicolinohydrazide has shown promise not only as an anticancer agent but also as a potential treatment for neurological disorders. Its ability to modulate enzyme activity and interact with biological targets suggests that it may have therapeutic benefits beyond oncology. Ongoing studies are investigating its effects on enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where dysregulation of these enzymes is known to contribute to disease progression.
The compound's solubility profile is another critical factor that influences its applicability in drug development. 4-Bromo-5-methylpicolinohydrazide exhibits moderate solubility in polar organic solvents but limited solubility in water. This property can be advantageous or challenging depending on the intended application. For instance, while it may be more easily formulated into oral or topical medications due to its solubility characteristics, it may pose challenges for intravenous administration unless modified or formulated into specialized delivery systems.
Recent advancements in computational chemistry have also contributed to the study of 4-Bromo-5-methylpicolinohydrazide. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These simulations can guide experimental design by identifying potential binding sites and optimizing lead structures before costly wet-lab experiments are conducted. Such computational approaches have accelerated the drug discovery process significantly.
The safety profile of 4-Bromo-5-methylpicolinohydrazide is another important consideration for researchers and pharmaceutical developers. While preliminary studies suggest that it exhibits reasonable stability under normal conditions, further toxicological assessments are necessary before it can be considered for clinical use. Evaluating its potential side effects, metabolic pathways, and interactions with other drugs will be crucial steps in determining its suitability for therapeutic applications.
In conclusion, 4-Bromo-5-methylpicolinohydrazide (CAS No. 1823346-34-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases, including cancer and infectious disorders. Ongoing studies continue to explore its therapeutic applications and optimize synthetic methodologies for large-scale production. As research progresses, 4-Bromo-5-methylpicolinohydrazide is poised to play an increasingly important role in drug discovery efforts worldwide.
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